palladium(II) acetate palladium(II) acetate Palladium(II) acetate is a homogenous oxidation catalyst. It participates in the activation of alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions. Crystals of palladium(II) acetate have a trimeric structure, having symmetry D3h. Each of the palladium atoms in the crystals are joined to the other two by double acetate bridges. Microencapsulation of palladium(II) acetate in polyurea affords polyurea-encapsulated palladium(II) acetate. It is a versatile heterogeneous catalyst for various phosphine-free cross-coupling reactions. It participates as catalyst in the Heck coupling reaction of pthalides with different alkenes.

Brand Name: Vulcanchem
CAS No.: 3375-31-3
VCID: VC21068011
InChI: InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
SMILES: CC(=O)[O-].CC(=O)[O-].[Pd+2]
Molecular Formula: C4H6O4Pd
Molecular Weight: 224.5 g/mol

palladium(II) acetate

CAS No.: 3375-31-3

Cat. No.: VC21068011

Molecular Formula: C4H6O4Pd

Molecular Weight: 224.5 g/mol

* For research use only. Not for human or veterinary use.

palladium(II) acetate - 3375-31-3

Specification

Description Palladium(II) acetate is a homogenous oxidation catalyst. It participates in the activation of alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions. Crystals of palladium(II) acetate have a trimeric structure, having symmetry D3h. Each of the palladium atoms in the crystals are joined to the other two by double acetate bridges. Microencapsulation of palladium(II) acetate in polyurea affords polyurea-encapsulated palladium(II) acetate. It is a versatile heterogeneous catalyst for various phosphine-free cross-coupling reactions. It participates as catalyst in the Heck coupling reaction of pthalides with different alkenes.

CAS No. 3375-31-3
Molecular Formula C4H6O4Pd
Molecular Weight 224.5 g/mol
IUPAC Name palladium(2+);diacetate
Standard InChI InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Standard InChI Key YJVFFLUZDVXJQI-UHFFFAOYSA-L
SMILES CC(=O)[O-].CC(=O)[O-].[Pd+2]
Canonical SMILES CC(=O)[O-].CC(=O)[O-].[Pd+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator